Home > Products > Screening Compounds P108351 > Entecavir hydrate
Entecavir hydrate -

Entecavir hydrate

Catalog Number: EVT-8947867
CAS Number:
Molecular Formula: C12H17N5O4
Molecular Weight: 295.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Entecavir hydrate is a potent antiviral medication primarily used in the treatment of chronic hepatitis B virus infections. It is a structural analogue of deoxyguanosine and functions by inhibiting viral replication. The compound is classified as a nucleoside analogue and is known for its high efficacy and low resistance profile compared to other antiviral agents.

Source

Entecavir hydrate is derived from the synthesis of entecavir, which is produced through various chemical processes. The compound has been the subject of numerous studies aimed at improving its synthesis and purification methods, leading to the development of different forms, including monohydrate and solvates.

Classification

Entecavir hydrate falls under the category of antiviral agents, specifically nucleoside analogues. It is classified based on its mechanism of action, which involves the inhibition of viral DNA polymerase, thereby preventing the replication of the hepatitis B virus.

Synthesis Analysis

Methods

The synthesis of entecavir hydrate can be achieved through several methods, focusing on different synthetic routes that yield high purity and yield. Two notable methods include:

  1. Direct Synthesis Method: This involves multiple steps including:
    • Preparation of key intermediates such as (1S, 2R)-[(benzyloxy)]-cyclopentenes.
    • Carbonylation and methylenation reactions under anhydrous conditions to introduce necessary functional groups .
    • Recrystallization from solvents like water, ethanol, or acetone to obtain pure entecavir hydrate with yields around 70% .
  2. Purification via Solvate Formation: This method utilizes dimethylacetamide as a solvent to prepare an entecavir dimethylacetamide solvate, which is then recrystallized to yield entecavir monohydrate. This approach has been noted for its cost-effectiveness and mild reaction conditions .

Technical Details

The synthesis typically requires controlled environments to prevent moisture and oxygen interference. Reaction conditions such as temperature and pH are crucial for achieving optimal yields. For example, using boron trihalides or trifluoromethanesulfonic acid as reagents can enhance reaction efficiency while maintaining low costs .

Molecular Structure Analysis

Structure

Entecavir hydrate has a complex molecular structure characterized by a carbocyclic core with multiple functional groups that contribute to its biological activity. The molecular formula is C12H15N5O3H2OC_{12}H_{15}N_{5}O_{3}\cdot H_{2}O, indicating the presence of one water molecule per molecule of entecavir.

Data

  • Molecular Weight: Approximately 279.3 g/mol (excluding water).
  • Chemical Structure: The structure includes an exomethylene group at the 5' position, which is critical for its antiviral activity .
Chemical Reactions Analysis

Reactions

Entecavir undergoes various chemical reactions during its synthesis, including:

  • Carbonylation: Introduction of carbonyl groups into the molecular structure.
  • Methylenation: Involves adding methylene groups to enhance stability and effectiveness.
  • Recrystallization: A purification step that isolates the desired hydrate form from reaction by-products.

Technical Details

The recrystallization process often utilizes polar aprotic solvents, ensuring high stereoselectivity and minimizing the formation of isomers . The reaction conditions are optimized to achieve maximum yield while maintaining structural integrity.

Mechanism of Action

Entecavir functions primarily by inhibiting the hepatitis B virus DNA polymerase enzyme. The mechanism involves:

  1. Incorporation into Viral DNA: Entecavir mimics deoxyguanosine, allowing it to be incorporated into viral DNA during replication.
  2. Termination of DNA Chain Elongation: Once incorporated, it prevents further elongation of the viral DNA chain, effectively halting viral replication.

This dual action not only inhibits viral growth but also reduces the likelihood of resistance development compared to other antiviral agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and dimethylacetamide; low solubility in non-polar solvents.

Chemical Properties

  • Stability: Entecavir hydrate is stable under controlled conditions but sensitive to moisture.
  • pH Sensitivity: Optimal activity is maintained within a specific pH range during formulation.

Relevant studies have shown that modifications in formulation can enhance solubility and bioavailability in gastrointestinal environments, making it more effective in clinical applications .

Applications

Entecavir hydrate is primarily used in clinical settings for treating chronic hepatitis B infections. Its applications extend beyond direct antiviral use; ongoing research focuses on:

  • Formulation Development: Enhancing delivery systems to improve absorption rates.
  • Combination Therapies: Investigating synergistic effects with other antiviral agents to combat resistant strains of hepatitis B virus.

The compound's efficacy in reducing viral load makes it a critical component in managing hepatitis B infections globally, contributing significantly to patient health outcomes .

Molecular Mechanisms of Antiviral Activity Against Hepatitis B Virus

Inhibition of Hepatitis B Virus Polymerase Reverse Transcriptase Function

Entecavir hydrate, upon intracellular activation to its triphosphate form (Entecavir triphosphate), exerts its primary antiviral effect through potent and selective inhibition of the hepatitis B virus polymerase. This enzyme possesses multiple essential functions, including reverse transcriptase (RT) and DNA-dependent DNA polymerase activities, critical for viral replication [1] [6] [9]. Entecavir triphosphate competes directly with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into nascent viral DNA chains. Structural analyses reveal that Entecavir triphosphate binds within the dNTP-binding pocket of the hepatitis B virus reverse transcriptase, where its unique exocyclic alkene moiety engages a novel hydrophobic pocket located at the rear of the catalytic site [1] [6]. This specific interaction underpins Entecavir’s exceptional binding affinity, which is significantly higher than that observed with other nucleoside analogues like lamivudine or adefovir.

The inhibition mechanism extends beyond competitive substrate mimicry. Upon incorporation into the growing DNA chain, Entecavir monophosphate permits the addition of three subsequent nucleotides before inducing chain termination—a phenomenon termed "delayed chain termination" [3] [6]. This occurs due to steric hindrance and unfavorable energy constraints when the next nucleotide attempts to bind after Entecavir monophosphate incorporation, ultimately halting DNA elongation. Kinetic studies demonstrate that Entecavir triphosphate inhibits hepatitis B virus reverse transcriptase with inhibition constants (Ki) in the nanomolar range (0.0012 μM for base priming and 0.0042 μM for DNA synthesis), reflecting its superior potency (>100-fold higher than lamivudine in cell culture systems) [1] [6]. Resistance profiling further validates this mechanism: Lamivudine-resistance mutations (e.g., M204V/I ± L180M) reduce Entecavir susceptibility approximately 8-fold by partially constricting the hydrophobic binding pocket, whereas adefovir-resistance mutations (e.g., N236T) do not significantly impact Entecavir binding or efficacy [1] [6] [9].

Table 1: Comparative Inhibition of Hepatitis B Virus Polymerase by Nucleoside Analog Triphosphates

CompoundMechanism of TerminationKi (μM) for HBV RTFold Reduction in Susceptibility with LVDr Mutations
Entecavir triphosphateDelayed (after +3 nucleotides)0.0012 - 0.0042~8-fold
Lamivudine triphosphateImmediate0.1 - 0.5>100-fold
Adefovir diphosphateImmediate0.5 - 1.2Minimal change

Triphosphate Metabolite Interactions with Viral DNA Synthesis

The intracellular metabolism of Entecavir hydrate is a critical determinant of its antiviral efficacy. Cellular kinases sequentially phosphorylate Entecavir to its active Entecavir triphosphate metabolite, which serves as the primary inhibitor of hepatitis B virus replication [5] [9]. This phosphorylation process is efficient, contributing to Entecavir’s low therapeutic dosage (0.5–1.0 mg daily) [1]. Entecavir triphosphate achieves intracellular concentrations that persistently exceed the inhibition constant (Ki) for hepatitis B virus polymerase, ensuring sustained suppression of viral DNA synthesis across multiple replication stages [1] [6].

Entecavir triphosphate disrupts three distinct enzymatic functions of the hepatitis B virus polymerase:

  • Inhibition of base priming: It competes with dGTP to prevent the initiation of minus-strand DNA synthesis from the pregenomic ribonucleic acid template [1] [9].
  • Blockade of reverse transcription: It incorporates into the nascent minus-strand DNA, inducing delayed termination and preventing the synthesis of full-length hepatitis B virus genomes [3] [6].
  • Suppression of positive-strand DNA synthesis: It halts the conversion of hepatitis B virus’s incomplete double-stranded relaxed circular DNA into the mature double-stranded genome within newly formed nucleocapsids [1] [6].

A key advantage of Entecavir’s delayed termination mechanism is its resistance to phosphorolytic excision. Traditional obligate chain terminators (e.g., lamivudine) lacking a 3'-hydroxyl group can be excised by the hepatitis B virus polymerase via pyrophosphorolysis, facilitating viral resistance. In contrast, the incorporated Entecavir monophosphate, followed by a few additional nucleotides, creates a structure that sterically hinders the polymerase’s active site. This impedes the excision process and increases the genetic barrier to resistance [3]. High-resolution footprinting studies indicate that Entecavir monophosphate incorporation induces conformational changes in the hepatitis B virus reverse transcriptase-DNA complex, displacing the 3'-primer end from the catalytic center and reducing efficiency of subsequent nucleotide incorporation [3].

Suppression of Pregenomic Ribonucleic Acid Transcription and Replication

Entecavir hydrate indirectly modulates viral ribonucleic acid dynamics by targeting hepatitis B virus DNA synthesis. The hepatitis B virus covalently closed circular DNA minichromosome in the hepatocyte nucleus transcribes several viral ribonucleic acid species, including the pregenomic ribonucleic acid, which serves dual roles as the messenger ribonucleic acid for core protein and polymerase translation and as the template for reverse transcription [1] [10]. While Entecavir hydrate does not directly inhibit hepatitis B virus ribonucleic acid transcription, its potent blockade of hepatitis B virus DNA replication disrupts the viral lifecycle in two significant ways:

Firstly, by preventing the synthesis of new relaxed circular DNA genomes, Entecavir hydrate halts the recycling pathway for covalently closed circular DNA replenishment. Newly synthesized hepatitis B virus relaxed circular DNA within cytoplasmic nucleocapsids can be transported back to the nucleus and converted into additional covalently closed circular DNA molecules. Entecavir hydrate depletes this pool of potential covalently closed circular DNA precursors [4] [10]. Secondly, mathematical modeling of viral dynamics during Entecavir hydrate therapy indicates a 96% median effectiveness (range: 87–98%) in blocking virion production [2]. This profound suppression of viral replication reduces the overall viral transcriptional load. Clinical studies confirm significant reductions in serum hepatitis B virus deoxyribonucleic acid and hepatitis B virus ribonucleic acid levels during treatment, reflecting diminished transcriptional activity from the existing covalently closed circular DNA pool [4] [7].

Impact on Covalently Closed Circular DNA Reservoir Dynamics

The hepatitis B virus covalently closed circular DNA reservoir represents the principal barrier to viral eradication. This stable, episomal deoxyribonucleic acid template resides in the hepatocyte nucleus and maintains chronic infection. Entecavir hydrate exerts significant, albeit indirect, effects on covalently closed circular DNA dynamics [4] [7] [10]:

Table 2: Impact of 48-Week Entecavir Hydrate Therapy on Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients

ParameterBaseline Median LevelWeek 48 Median LevelMedian ReductionKey Influencing Factors
Serum covalently closed circular DNA5.1 × 10⁶ copies/mL2.4 × 10³ copies/mL~3 log₁₀ALT normalization, Hepatitis B e antigen seroconversion
Intrahepatic covalently closed circular DNA5.1 × 10⁶ copies/10⁶ cells2.4 × 10³ copies/10⁶ cells~3 log₁₀Hepatitis B e antigen seroconversion, Total hepatitis B virus deoxyribonucleic acid decline

Clinical evidence demonstrates that 48 weeks of Entecavir hydrate therapy achieves a median 3-log reduction in both serum and intrahepatic covalently closed circular DNA levels in hepatitis B e antigen-positive patients [4]. The magnitude of covalently closed circular DNA decline correlates strongly with key clinical outcomes: patients achieving alanine aminotransferase normalization and hepatitis B e antigen seroconversion exhibit significantly greater covalently closed circular DNA reduction compared to those without these responses (P<0.05) [4]. However, complete eradication of covalently closed circular DNA is rarely achieved, and residual covalently closed circular DNA persists in hepatocytes even after prolonged therapy [4] [10].

The primary mechanism for covalently closed circular DNA reduction during Entecavir hydrate therapy is the silencing of transcriptional activity rather than direct degradation of the molecule. By potently inhibiting new virion production and preventing replenishment of the nuclear covalently closed circular DNA pool via intracellular recycling, Entecavir hydrate gradually depletes active templates [4] [7] [10]. Mathematical modeling integrating serum markers (hepatitis B virus deoxyribonucleic acid, hepatitis B virus surface antigen, hepatitis B virus core-related antigen) predicts covalently closed circular DNA half-lives during treatment, with reported median values of 257 hours (~10.7 days) for infected hepatocytes, consistent with a slow decay of this reservoir [2] [7]. Importantly, the biphasic decay and rebound kinetics of viral load observed during and after therapy cessation, respectively, reflect the persistence of a stable covalently closed circular DNA reservoir capable of reigniting replication upon withdrawal of selective pressure [2] [10]. Consequently, while Entecavir hydrate profoundly suppresses covalently closed circular DNA activity and reduces its abundance, it does not eliminate this molecular reservoir, necessitating strategies targeting covalently closed circular DNA stability or transcriptional control for functional cure [4] [7] [10].

Properties

Product Name

Entecavir hydrate

IUPAC Name

2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2

InChI Key

YXPVEXCTPGULBZ-UHFFFAOYSA-N

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.